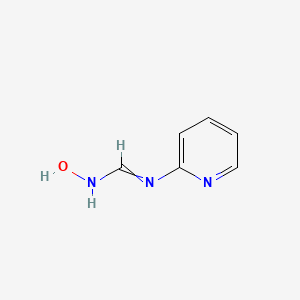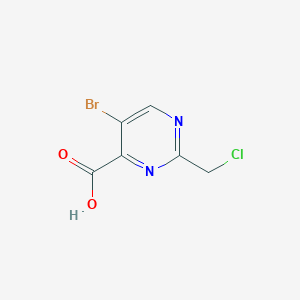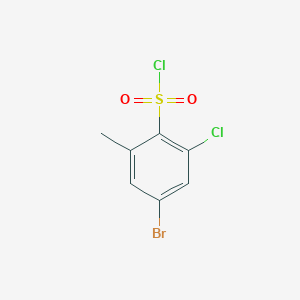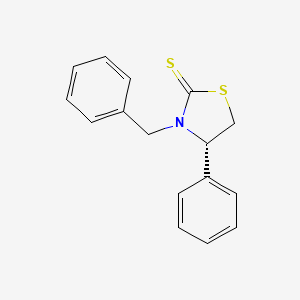
(Tbubrettphos PD(allyl))otf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound allyl (2-di-tert-butylphosphino-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium (II) triflate, commonly referred to as (Tbubrettphos PD(allyl))otf, is a pi-allyl catalyst. It is highly active across a range of challenging cross-couplings, including carbon-nitrogen couplings with substrates such as amides and ammonia . This compound is known for its rapid activation and ability to accommodate the extremely bulky tBuBrettPhos ligand, avoiding the formation of carbazole that can suppress reactivity in some coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tbubrettphos PD(allyl))otf involves the reaction of allyl palladium chloride dimer with the tBuBrettPhos ligand in the presence of silver triflate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
(Tbubrettphos PD(allyl))otf undergoes various types of reactions, including:
Cross-coupling reactions: It is highly effective in carbon-nitrogen couplings with substrates like amides and ammonia.
Substitution reactions: The compound can participate in substitution reactions where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amides, ammonia, and other nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and ensure high reactivity .
Major Products Formed
The major products formed from reactions involving this compound are typically cross-coupled products where the allyl group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds .
科学的研究の応用
(Tbubrettphos PD(allyl))otf has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (Tbubrettphos PD(allyl))otf involves the rapid activation of the pi-allyl palladium complex, which then participates in cross-coupling reactions. The bulky tBuBrettPhos ligand helps to stabilize the palladium center and prevent the formation of side products that can hinder reactivity . The compound’s effectiveness is attributed to its ability to accommodate large ligands and avoid the formation of carbazole, which can suppress reactivity in some coupling reactions .
類似化合物との比較
(Tbubrettphos PD(allyl))otf can be compared with other similar pi-allyl palladium complexes, such as:
(tBuXPhos PD(allyl))otf: This compound also provides easy activation with efficient delivery of bulky, electron-rich tBuXPhos ligand while avoiding the formation of side products.
(tBuBrettPhos PD(allyl))TfOH salt: Another similar compound that shares the same ligand but differs in the counterion.
The uniqueness of this compound lies in its ability to rapidly activate and accommodate extremely bulky ligands, making it highly effective in challenging cross-coupling reactions .
特性
分子式 |
C36H56F3O5PPdS |
|---|---|
分子量 |
795.3 g/mol |
IUPAC名 |
(E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;; |
InChIキー |
NAEVIOVMTRDFDW-NXZCPFRHSA-M |
異性体SMILES |
C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
正規SMILES |
CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)

![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)


![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)


![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)


